N-Benzyliminodiacetic acid N-Benzyliminodiacetic acid
Brand Name: Vulcanchem
CAS No.: 3987-53-9
VCID: VC1963015
InChI: InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16)
SMILES: C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol

N-Benzyliminodiacetic acid

CAS No.: 3987-53-9

Cat. No.: VC1963015

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyliminodiacetic acid - 3987-53-9

Specification

CAS No. 3987-53-9
Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
IUPAC Name 2-[benzyl(carboxymethyl)amino]acetic acid
Standard InChI InChI=1S/C11H13NO4/c13-10(14)7-12(8-11(15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16)
Standard InChI Key SZQUPQVVCLFZLC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O

Introduction

Chemical Structure and Physical Properties

N-Benzyliminodiacetic acid (C₁₁H₁₃NO₄) is a derivative of iminodiacetic acid where one of the nitrogen-bound hydrogens is replaced by a benzyl group. This structural modification creates a tridentate ligand with enhanced chelating properties compared to the parent compound.

Key Physical and Chemical Properties

N-Benzyliminodiacetic acid functions as a tridentate ligand, coordinating with metal ions through three donor atoms: the imino nitrogen and two carboxylate oxygens . This coordination capability makes it particularly valuable for applications requiring stable metal complexes.

PropertyValue
Molecular FormulaC₁₁H₁₃NO₄
IUPAC Name2-[benzyl(carboxymethyl)amino]acetic acid
CAS Number3987-53-9
Molecular Weight223.22 g/mol
StructureContains a benzyl group attached to an imino nitrogen with two carboxylic acid groups
InChI KeySZQUPQVVCLFZLC-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O

The compound features a benzyl group that enhances its hydrophobicity compared to other iminodiacetic acid derivatives, which significantly influences its chemical behavior and applications.

Synthesis Methods

Classical Synthetic Routes

N-Benzyliminodiacetic acid can be synthesized through several methods, with the most common approach involving the reaction of benzylamine with chloroacetic acid:

  • Formation of benzylamine hydrochloride by reacting benzylamine with hydrochloric acid

  • Reaction with chloroacetic acid in the presence of a base (typically sodium hydroxide)

  • The condensation results in the substitution of two hydrogen atoms on the nitrogen with carboxymethyl groups

Alternative Synthetic Approaches

Research has demonstrated that N-benzyliminodiacetic acid can also be prepared as part of more complex reaction sequences. For example, in certain synthetic pathways, N-benzyliminodiacetic acid is first converted to a cyclic anhydride before further reaction with compounds such as ammonia or O-trityl-hydroxylamine to generate various derivatives .

Applications in Chromatography

Development of Novel Stationary Phases

One of the most significant applications of N-benzyliminodiacetic acid is in chromatographic technology. Researchers have developed novel tridentate zwitterionic stationary phases by covalently bonding N-benzyl iminodiacetic acid to silica gel via copper(I) catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition (CuAAC) .

Performance Characteristics

The N-benzyliminodiacetic acid-based stationary phases have demonstrated exceptional performance in Hydrophilic Interaction Liquid Chromatography (HILIC):

Performance MetricValue/Observation
Column EfficiencyUp to 44,000 theoretical plates per meter (for guanosine)
Analyte CompatibilityEffective for organic acids, bases, and highly polar compounds
Separation CharacteristicsGood peak shape and selectivity for complex compounds
Application ExamplesSeparation of cephalosporins and carbapenems

These stationary phases exhibit excellent HILIC characteristics, making them particularly valuable for separating compounds that are challenging to analyze with conventional chromatographic methods .

Applications in Radiopharmaceuticals

Metal Chelation in Nuclear Medicine

N-Benzyliminodiacetic acid has been evaluated for its potential in radiopharmaceutical development. The compound's ability to form stable complexes with gamma-emitting radiometals has led to the development of diagnostic agents .

Bifunctional Chelating Agents

Studies have shown that N-benzyliminodiacetic acid derivatives can function as bifunctional chelating agents, where:

  • The chelating portion (iminodiacetic acid) securely binds radiometals

  • The N-substituted benzyl group governs the biological distribution of the complex

This approach has produced radiopharmaceuticals with high radiochemical purity and stability both in vitro and in vivo, with biological distributions determined almost exclusively by the N-substituted group .

Polymer-Clay Nano-Composite Applications

Novel Material Development

Researchers have synthesized poly[N-(4-vinylbenzyl)-iminodiacetic acid]-montmorillonite nano-composite resins with specialized properties. These materials were prepared through in situ polymerization of N-(4-vinylbenzyl)-iminodiacetic acid in the presence of organic-modified montmorillonite and N,N-methylene-bis-acrylamide .

Water Absorption and Metal Ion Retention

The performance of these nano-composites has been extensively studied:

PropertyObservation
Water UptakeIncreases with higher montmorillonite content
Metal Ion RetentionSurprisingly decreases with increasing montmorillonite content
Metal Ion SelectivityShows preference for Cu²⁺ ions
Retention KineticsMaximum retention achieved after 60 minutes of contact
Adsorption MechanismPrimarily film diffusion at the surface of resin particles

These materials follow Langmuir isotherm models for adsorption, with the metal ion retention process best described by a pseudo-second-order kinetic model .

Structure-Activity Relationships

Biological Activity

Compounds containing the N-benzyliminodiacetic acid moiety have demonstrated varying biological activities in research studies. The following table presents inhibitory concentration (IC₅₀) values for selected compounds featuring this structural component:

CompoundIC₅₀ (μM)
101.2
111.2
121.4
131.0
140.6
150.6
160.4

These data suggest that the N-benzyliminodiacetic acid scaffold may serve as a promising template for developing compounds with significant biological activity .

Comparison with Related Compounds

Structural Analogs

N-Benzyliminodiacetic acid can be differentiated from related compounds based on key structural features:

CompoundStructural DifferenceEffect on Properties
Iminodiacetic AcidLacks the benzyl groupLess hydrophobic with different chelating properties
N-Methyliminodiacetic AcidContains a methyl group instead of benzylDifferent solubility and reactivity profiles
N-Phenyliminodiacetic AcidContains a phenyl group without the methylene spacerAltered chemical properties and applications

The benzyl group in N-benzyliminodiacetic acid provides unique hydrophobicity and spatial arrangements that influence its chemical behavior in various applications.

Recent Research Developments

Innovations in Synthetic Methodology

Recent advances in green chemistry have led to the development of improved synthetic methods for N-benzyl derivatives. These methods focus on eco-friendly approaches under neutral conditions, avoiding corrosive reagents and hazardous byproducts .

Expanding Applications

Current research continues to explore new applications for N-benzyliminodiacetic acid derivatives, particularly in:

  • Environmental remediation through metal ion sequestration

  • Pharmaceutical development as chelating agents for metal-based drugs

  • Advanced materials science in composite development

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